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Introduction
Dimorpholinopyridazinone, also known as Omigapil or TCH346, is a small molecule

compound that has garnered interest in neuroscience research for its neuroprotective

properties. Its primary mechanism of action is the inhibition of the glyceraldehyde-3-phosphate

dehydrogenase (GAPDH)-Siah1-mediated apoptotic pathway. By binding to GAPDH,

Dimorpholinopyridazinone prevents its nuclear translocation, a key step in the activation of

p53-dependent cell death.[1][2] This anti-apoptotic activity has positioned it as a compound of

interest for studying and potentially mitigating neuronal loss in various neurodegenerative

conditions.

These application notes provide an overview of the use of Dimorpholinopyridazinone in

neuroscience research, including its mechanism of action, quantitative data from preclinical

studies, and detailed protocols for its application in in vitro and in vivo models.
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Parameter Value
Cell
Type/System

Condition Reference

Inhibition of

GAPDH-Siah1

Binding

Subnanomolar

concentrations

In vitro binding

assay
N/A [3]

Inhibition of

GAPDH S-

nitrosylation

1 nM RAW264.7 cells
LPS and IFN-γ

treatment
[4]

Inhibition of

GAPDH Nuclear

Translocation

1 nM RAW264.7 cells
LPS and IFN-γ

treatment
[3]

Neuroprotection

Not explicitly

quantified in

available search

results

Primary cortical

neurons, SH-

SY5Y cells

Various

neurotoxic insults
N/A
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Animal
Model

Disease
Model

Dosage
Route of
Administrat
ion

Study
Outcome

Reference

Mouse

Laminin

alpha2-

deficient

congenital

muscular

dystrophy

(dyW/dyW)

1 mg/kg

Intraperitonea

l injection,

then oral

gavage

Reduced

apoptosis,

decreased

levels of p53,

PUMA, and

p21

[5]

Rhesus

Monkey

MPTP-

induced

Parkinson's

Disease

0.014 mg/kg

Subcutaneou

s injection

(twice daily

for 14 days)

Prevented

motor

symptoms

and

nigrostriatal

degeneration

[1]

Human

Parkinson's

Disease

(Clinical Trial)

0.5 mg, 2.5

mg, 10 mg

(daily)

Oral

No significant

neuroprotecti

ve effect

observed

[6]

Human

Congenital

Muscular

Dystrophy

(Phase 1

Clinical Trial)

0.02 - 0.08

mg/kg (daily)
Oral

Safe and

well-

tolerated;

established

pharmacokin

etic profile

[2]

Signaling Pathways
Dimorpholinopyridazinone primarily exerts its neuroprotective effects by intervening in the

intrinsic apoptotic pathway. Under conditions of cellular stress, nitric oxide (NO) can S-

nitrosylate GAPDH, which then binds to the E3 ubiquitin ligase Siah1. This complex

translocates to the nucleus, where it contributes to the degradation of nuclear proteins and

ultimately leads to apoptosis. Dimorpholinopyridazinone, by binding to GAPDH, prevents this
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S-nitrosylation and subsequent interaction with Siah1, thereby inhibiting the downstream

apoptotic cascade.[3]

While the GAPDH-Siah1 pathway is the most well-documented target, the broader effects of

Dimorpholinopyridazinone on other signaling pathways relevant to neurodegeneration, such

as neuroinflammation and neurotrophic factor signaling, are less characterized. Some

pyridazinone derivatives have been shown to possess anti-inflammatory properties, suggesting

a potential for Dimorpholinopyridazinone to modulate neuroinflammatory responses.

However, direct evidence of its effects on pathways like NF-κB in microglia or on the

expression of neurotrophic factors like BDNF in astrocytes is limited and requires further

investigation.
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Experimental Protocols
In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol outlines a general procedure to assess the neuroprotective effects of

Dimorpholinopyridazinone against a neurotoxin in the human neuroblastoma cell line SH-

SY5Y.

1. Cell Culture and Differentiation:

Culture SH-SY5Y cells in a 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-

12 Nutrient Mix, supplemented with 10% fetal bovine serum (FBS), 1% sodium pyruvate, 1%

MEM non-essential amino acids, and 1% penicillin/streptomycin.[6]

Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

For differentiation into a more neuron-like phenotype, plate cells onto coated culture vessels

(e.g., poly-L-ornithine) and treat with a differentiation medium containing reduced serum

(e.g., 1% FBS), 10 µM retinoic acid (RA), and 50 ng/mL brain-derived neurotrophic factor

(BDNF) for 7 days.[6]

2. Treatment with Dimorpholinopyridazinone and Neurotoxin:

Prepare a stock solution of Dimorpholinopyridazinone in a suitable solvent (e.g., DMSO).

On the day of the experiment, dilute the stock solution in a culture medium to the desired

final concentrations (e.g., a range from 1 nM to 1 µM).

Pre-treat the differentiated SH-SY5Y cells with the Dimorpholinopyridazinone-containing

medium for a specified period (e.g., 2 hours).

Following pre-treatment, expose the cells to a neurotoxin (e.g., MPP+, 6-OHDA, or rotenone)

at a pre-determined toxic concentration, in the continued presence of

Dimorpholinopyridazinone.

Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO) only,

and cells treated with the neurotoxin only.
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3. Assessment of Neuronal Apoptosis:

Caspase-3 Activity Assay:

After the treatment period (e.g., 24 hours), lyse the cells according to the manufacturer's

protocol for a commercially available caspase-3 colorimetric or fluorometric assay kit.

Add the caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) to the cell lysates.[7]

[8]

Incubate at 37°C for 1-2 hours.

Measure the absorbance or fluorescence using a plate reader. Increased signal indicates

higher caspase-3 activity and apoptosis.

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

Fix the cells on coverslips with 4% paraformaldehyde for 20 minutes at room temperature.

Permeabilize the cells with 0.3% Triton X-100 in PBS for 4 minutes.

Follow the protocol of a commercial TUNEL assay kit to label the fragmented DNA with a

fluorescently labeled dUTP.[1]

Counterstain the nuclei with DAPI.

Visualize the cells using a fluorescence microscope. An increase in TUNEL-positive cells

indicates a higher level of apoptosis.
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This protocol provides a general framework for evaluating the neuroprotective effects of

Dimorpholinopyridazinone in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

mouse model of Parkinson's disease.

1. Animal Model and Treatment:

Use a mouse strain susceptible to MPTP toxicity, such as C57BL/6.

Induce Parkinsonism by administering MPTP. A common regimen is four intraperitoneal (i.p.)

injections of MPTP-HCl (e.g., 18 mg/kg) at 2-hour intervals.[9]

Prepare Dimorpholinopyridazinone for in vivo administration (e.g., dissolved in a suitable

vehicle like saline or a solvent compatible with subcutaneous injection).

Administer Dimorpholinopyridazinone (e.g., 0.014 mg/kg, subcutaneously, twice daily)

starting shortly after the last MPTP injection and continue for a specified duration (e.g., 14

days).[1]

Include a vehicle-treated control group that receives MPTP and the vehicle without the drug.

2. Behavioral Assessment:

Perform behavioral tests to assess motor function before and after MPTP and drug

treatment. Common tests include the rotarod test to measure motor coordination and

balance.

3. Neurochemical and Histological Analysis:

At the end of the treatment period, euthanize the animals and collect the brains.

Dissect the striatum and substantia nigra.

Neurochemical Analysis: Use high-performance liquid chromatography (HPLC) to measure

the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum. A reduction in

dopamine levels is a hallmark of MPTP-induced neurodegeneration.[9]

Immunohistochemistry:
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Fix brain tissue in 4% paraformaldehyde and prepare sections.

Perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for

dopaminergic neurons, in the substantia nigra and striatum.

Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-

positive fibers in the striatum to assess the extent of neuroprotection.
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In Vivo Neuroprotection Workflow

Conclusion
Dimorpholinopyridazinone (Omigapil/TCH346) is a valuable research tool for investigating

the role of GAPDH-Siah1 mediated apoptosis in neuronal cell death. The provided data and

protocols offer a starting point for researchers to explore its neuroprotective potential in various

in vitro and in vivo models of neurodegenerative diseases. Further research is warranted to

fully elucidate its complete mechanism of action, including its potential effects on
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neuroinflammation and neurotrophic signaling, and to identify potential therapeutic applications

despite its limited success in past clinical trials for neurodegenerative disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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